molecular formula C10H6BrF2N B1371747 4-Bromo-6,8-difluoro-2-methylquinoline CAS No. 1189106-86-2

4-Bromo-6,8-difluoro-2-methylquinoline

Cat. No.: B1371747
CAS No.: 1189106-86-2
M. Wt: 258.06 g/mol
InChI Key: BMDJTKNFPQFHEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6,8-difluoro-2-methylquinoline typically involves the bromination and fluorination of 2-methylquinolineThe reaction conditions often require the use of bromine and fluorine sources under controlled temperatures and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6,8-difluoro-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can produce quinoline N-oxides or reduced quinoline derivatives .

Scientific Research Applications

4-Bromo-6,8-difluoro-2-methylquinoline has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-6,8-difluoro-2-methylquinoline involves its interaction with specific molecular targets and pathways. The compound’s fluorinated and brominated groups enhance its binding affinity to target proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Comparison: 4-Bromo-6,8-difluoro-2-methylquinoline stands out due to its unique combination of bromine and fluorine atoms at specific positions on the quinoline ring. This structural arrangement enhances its chemical reactivity and potential biological activity compared to other similar compounds. The presence of multiple fluorine atoms also increases its lipophilicity and metabolic stability, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-bromo-6,8-difluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2N/c1-5-2-8(11)7-3-6(12)4-9(13)10(7)14-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDJTKNFPQFHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670963
Record name 4-Bromo-6,8-difluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189106-86-2
Record name 4-Bromo-6,8-difluoro-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189106-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6,8-difluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1189106-86-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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